molecular formula C14H16N2OS B1454366 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine CAS No. 1251924-95-4

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

Cat. No.: B1454366
CAS No.: 1251924-95-4
M. Wt: 260.36 g/mol
InChI Key: VLWOIPRIEFHMTF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is a useful research compound. Its molecular formula is C14H16N2OS and its molecular weight is 260.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitumor Properties 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine derivatives demonstrate significant antitumor properties. Studies indicate the efficacy of these compounds in inhibiting tumor growth in breast and ovarian cancers. Specifically, amino acid conjugation to the primary amine function of 2-(4-aminophenyl)benzothiazoles has been used to overcome limitations posed by drug lipophilicity, resulting in water-soluble prodrugs with potential for clinical evaluation (Bradshaw et al., 2002).

GABA Uptake Inhibition The compound and its analogues have shown selectivity in inhibiting glial GABA uptake. This is significant for neurological research, as it suggests potential applications in the treatment of conditions like epilepsy. For instance, 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole, a related compound, has shown potent inhibition of glial GABA uptake, indicating a possible pathway for therapeutic development (Falch et al., 1999).

Synthesis and Biological Activity The synthesis of 2-amino-6-arylbenzothiazoles, which includes derivatives of the mentioned compound, has been explored for their potential biological activities, including urease enzyme inhibition and nitric oxide scavenging. This highlights the broad spectrum of potential applications in biomedical research and pharmaceutical development (Gull et al., 2013).

5-HT3 Receptor Antagonism Compounds containing the this compound moiety have been investigated as 5-HT3 receptor antagonists. This is relevant in the treatment of irritable bowel syndrome and for managing nausea and vomiting associated with cancer chemotherapy (Ohta et al., 1996).

Fluorinated Heterocyclic Scaffold Synthesis Research has been conducted on the synthesis of fluorinated heterocyclic scaffolds, including derivatives of the compound . These scaffolds have potential applications in various fields, including materials science and drug design (Revanna et al., 2013).

Properties

IUPAC Name

2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-17-10-7-5-9(6-8-10)14-16-12-4-2-3-11(15)13(12)18-14/h5-8,11H,2-4,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWOIPRIEFHMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(S2)C(CCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Reactant of Route 2
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Reactant of Route 3
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Reactant of Route 4
Reactant of Route 4
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Reactant of Route 5
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
Reactant of Route 6
2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

Disclaimer and Information on In-Vitro Research Products

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